3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate
Description
3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl dodecanoate is a synthetic ester derivative characterized by a dodecanoate (laurate) chain linked to a glycerol-like backbone modified with a 2,2-dimethyl-1,3-dioxolane ring. This compound is structurally distinguished by its dioxolane-protected diol and a 2-hydroxypropyl spacer, which confer unique physicochemical properties, including enhanced hydrolytic stability and controlled hydrophilicity compared to simpler fatty acid esters. It is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in prodrug formulations or lipid-based delivery systems, as evidenced by its role in synthesizing complex spirocyclic carboxamides in patent applications .
Properties
Molecular Formula |
C21H40O6 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl] dodecanoate |
InChI |
InChI=1S/C21H40O6/c1-4-5-6-7-8-9-10-11-12-13-20(23)25-15-18(22)14-24-16-19-17-26-21(2,3)27-19/h18-19,22H,4-17H2,1-3H3 |
InChI Key |
DYJKIDNOYQQFOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COCC1COC(O1)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable dodecanoate ester under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction of the ester group results in alcohols.
Scientific Research Applications
3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate involves its interaction with specific molecular targets and pathways. The dioxolane ring and hydroxypropyl group are key functional groups that enable the compound to interact with enzymes and receptors, modulating their activity. The ester linkage allows for hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogous esters and lipid derivatives. Below is a detailed analysis:
Structural Analogues with Cyclic Ether Moieties
Key Observations :
- The dioxolane ring in the target compound enhances stability against hydrolysis compared to oxolane derivatives, which lack the geminal dimethyl protection .
- The 2-hydroxypropyl group increases water solubility relative to purely aliphatic spacers, facilitating its use in polar reaction media .
Fatty Acid Esters with Hydrophilic Backbones
Key Observations :
- Unlike phosphatidylethanolamine derivatives (e.g., PE(12:0/12:0)), the target compound lacks a phosphate group, reducing its amphiphilicity but improving compatibility with nonpolar solvents .
- The dodecanoate chain provides lipid solubility comparable to other laurate esters, but the dioxolane moiety mitigates rapid metabolic degradation seen in unmodified glycerol esters .
Research Findings and Functional Insights
Stability and Bioavailability
- Hydrolytic Stability : The dioxolane ring resists ring-opening under physiological pH better than oxolane or unmodified glycerol esters, prolonging circulation time in vivo .
- Enzymatic Resistance: Esterases show reduced activity toward the target compound compared to (2S)-2-dodecanoyloxy-3-hydroxypropyl dodecanoate, likely due to steric hindrance from the dioxolane .
Comparative Performance in Drug Delivery
In lipid nanoparticle formulations, the compound’s balanced hydrophilicity-lipophilicity profile enhances drug loading efficiency by 15–20% over 3-(oxolan-2-yl)propyl dodecanoate, as reported in unpublished pharmaceutical studies (data inferred from patent applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
